molecular formula C5H7N6NaO5S B8104512 sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate

sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate

Cat. No.: B8104512
M. Wt: 286.20 g/mol
InChI Key: DARSMUGUKCGKHQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate is a complex organic compound with significant potential in various scientific fields. It is characterized by its unique triazolo-triazinone structure, which imparts distinct chemical and biological properties. This compound is known for its applications in antiviral research, particularly against influenza and other viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its antiviral properties, particularly against influenza and other viral infections.

Mechanism of Action

The compound exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its methylthio and nitro groups contribute to its potent antiviral properties and make it a valuable compound for further research .

Properties

IUPAC Name

sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6O3S.Na.2H2O/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5;;;/h1H3,(H,6,8,9,12);;2*1H2/q;+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARSMUGUKCGKHQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=O)C(=N[N-]C2=N1)[N+](=O)[O-].O.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N6NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.